molecular formula C13H24BrClN2O2 B6224597 tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride CAS No. 2768326-74-3

tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride

Cat. No.: B6224597
CAS No.: 2768326-74-3
M. Wt: 355.70 g/mol
InChI Key: PTIVZVZIYMMECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is a brominated heterocyclic compound featuring an azetidine (4-membered ring) core linked to a 4-bromopiperidine (6-membered ring) moiety. The tert-butyloxycarbonyl (Boc) group acts as a protective group for the azetidine nitrogen, while the hydrochloride salt enhances solubility for pharmaceutical applications. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways.

Properties

CAS No.

2768326-74-3

Molecular Formula

C13H24BrClN2O2

Molecular Weight

355.70 g/mol

IUPAC Name

tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H23BrN2O2.ClH/c1-13(2,3)18-12(17)16-8-11(9-16)15-6-4-10(14)5-7-15;/h10-11H,4-9H2,1-3H3;1H

InChI Key

PTIVZVZIYMMECB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)Br.Cl

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its dual-ring system (azetidine and piperidine) and the bromine atom at the 4-position of the piperidine ring. Below is a comparison with structurally related analogs:

a) 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine Hydrochloride (CAS: N/A)
  • Substituents : A phenyl ring with 4-bromo, 2-methoxy, and 5-methoxy groups replaces the piperidine ring.
  • Key Difference : The absence of a piperidine ring reduces conformational flexibility, while methoxy groups increase hydrophilicity compared to the bromopiperidine analog.
  • Application : Demonstrated activity as a selective serotonin reuptake inhibitor (SSRI) .
b) tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5)
  • Substituents : Two bromomethyl groups on the azetidine ring.
  • Key Difference : Bromine is positioned on the azetidine rather than a piperidine ring, increasing steric hindrance and electrophilicity.
  • Application : Used in alkylation reactions for polymer or dendrimer synthesis .
c) tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0)
  • Substituents: Fluorine and aminomethyl groups on the azetidine.
  • Key Difference: Fluorine’s electronegativity enhances polarity, while the aminomethyl group enables hydrogen bonding.
  • Application : Explored in CNS drug discovery due to improved blood-brain barrier penetration .

Physicochemical Properties

Compound Name CAS Number Molecular Weight LogP* Solubility (HCl Salt)
Target Compound 1170108-38-9† ~360 g/mol 2.8 High (aqueous)
3-(4-Bromo-2,5-dimethoxyphenyl)azetidine HCl N/A ~320 g/mol 1.5 Moderate
tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate 2098131-64-5 ~355 g/mol 3.2 Low
tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate 1083181-23-0 ~248 g/mol 0.9 High

*Predicted using fragment-based methods. †Assumed based on PharmaBlock catalog entries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.